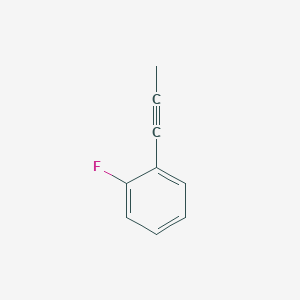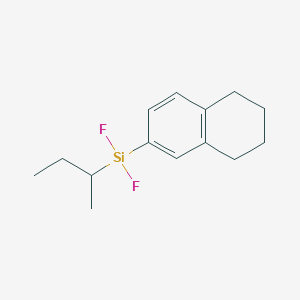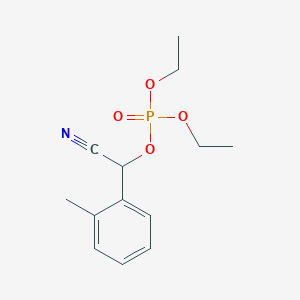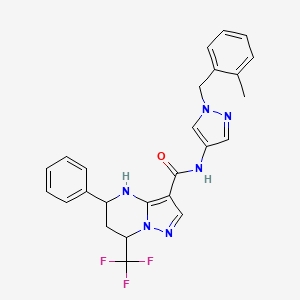
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of dihydropyranones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of a naphthalene derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are compatible with large-scale production is also common.
化学反応の分析
Types of Reactions
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may produce naphthyl alcohols.
科学的研究の応用
Chemistry
In chemistry, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound may be explored for its therapeutic properties. Studies may focus on its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, the compound’s properties may be utilized in the development of new materials or as a component in various chemical processes.
作用機序
The mechanism by which (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5S,6S)-5-Methyl-6-(phenyl)-5,6-dihydro-2H-pyran-2-one
- (5S,6S)-5-Methyl-6-(benzyl)-5,6-dihydro-2H-pyran-2-one
Uniqueness
Compared to similar compounds, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the naphthalene ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a compound of interest for further study.
特性
CAS番号 |
919296-34-7 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
(2S,3S)-3-methyl-2-naphthalen-1-yl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H14O2/c1-11-9-10-15(17)18-16(11)14-8-4-6-12-5-2-3-7-13(12)14/h2-11,16H,1H3/t11-,16-/m0/s1 |
InChIキー |
LOAIJDDOMXIROB-ZBEGNZNMSA-N |
異性体SMILES |
C[C@H]1C=CC(=O)O[C@@H]1C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1C=CC(=O)OC1C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)




![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)



